molecular formula C10H15ClN2O3 B6599476 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride CAS No. 848589-50-4

3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride

Cat. No.: B6599476
CAS No.: 848589-50-4
M. Wt: 246.69 g/mol
InChI Key: XWZSQOJITDMELD-UHFFFAOYSA-N
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Description

3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride is an organic compound with the molecular formula C10H15ClN2O3 It is a derivative of phenoxypropanamine, characterized by the presence of a nitro group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride typically involves the following steps:

    Nitration: The starting material, 3-methylphenol, undergoes nitration to introduce the nitro group at the 2-position, forming 3-methyl-2-nitrophenol.

    Etherification: The nitrophenol is then reacted with 3-chloropropan-1-amine under basic conditions to form the ether linkage, resulting in 3-(3-methyl-2-nitrophenoxy)propan-1-amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 3-(3-methyl-2-aminophenoxy)propan-1-amine.

    Substitution: Various substituted amines depending on the electrophile used.

    Oxidation: 3-(3-carboxy-2-nitrophenoxy)propan-1-amine.

Scientific Research Applications

3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride
  • 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride

Uniqueness

3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-(3-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-8-4-2-5-9(10(8)12(13)14)15-7-3-6-11;/h2,4-5H,3,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZSQOJITDMELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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